N-(4-IODOPHENYL)-N'-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA
Overview
Description
N-(4-IODOPHENYL)-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA: Thiourea derivatives are known for their diverse biological activities, including antibacterial, antioxidant, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-IODOPHENYL)-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA typically involves the reaction of 4-iodoaniline with tetrahydro-2-furanylmethyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(4-IODOPHENYL)-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the 4-iodophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiourea moiety can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of polar aprotic solvents and bases.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Reactions: Products include various substituted phenyl derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiols and related compounds.
Scientific Research Applications
Chemistry: N-(4-IODOPHENYL)-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: This compound has shown potential in biological applications due to its thiourea moiety, which is known for its biological activities. It has been studied for its antibacterial, antioxidant, and anticancer properties .
Industry: In the industrial sector, N-(4-IODOPHENYL)-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA is used in the synthesis of pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it a valuable intermediate in the production of active pharmaceutical ingredients (APIs) and other industrial chemicals .
Mechanism of Action
The mechanism of action of N-(4-IODOPHENYL)-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA involves its interaction with specific molecular targets, such as enzymes and receptors. The thiourea moiety can form hydrogen bonds and other interactions with biological macromolecules, leading to inhibition or modulation of their activity. The 4-iodophenyl group can enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
N-(4-IODOPHENYL)-β-ALANINE DERIVATIVES: These compounds share the 4-iodophenyl group and exhibit similar biological activities.
4-IODOPHENOL: This compound also contains the 4-iodophenyl group and is used in various chemical reactions and applications.
Uniqueness: N-(4-IODOPHENYL)-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA is unique due to the presence of both the 4-iodophenyl group and the tetrahydro-2-furanylmethyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-(4-iodophenyl)-3-(oxolan-2-ylmethyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IN2OS/c13-9-3-5-10(6-4-9)15-12(17)14-8-11-2-1-7-16-11/h3-6,11H,1-2,7-8H2,(H2,14,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNMPQJGCIZWJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=S)NC2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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